(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine: is a complex organic compound characterized by its unique structure, which includes a dimethylbutan-2-yl group and a methoxyphenylmethyl group attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is the reductive amination of 3,3-dimethylbutan-2-one with 3-methoxybenzaldehyde and an amine source under reducing conditions. The reaction conditions often require the use of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine: can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a ligand in biochemical studies, interacting with various biomolecules.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine: can be compared with other similar compounds, such as:
N,3,3-trimethyl-2-butanamine: Similar structure but lacks the methoxyphenyl group.
Methyl-1,2-dimethylpropylamine: Different alkyl chain length and functional groups.
Uniqueness: The presence of the methoxyphenyl group in this compound provides unique chemical and biological properties compared to similar compounds.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biochemical research, and industrial applications. Further studies are needed to fully explore its capabilities and applications.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-7-6-8-13(9-12)16-5/h6-9,11,15H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUOVPBVZVYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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